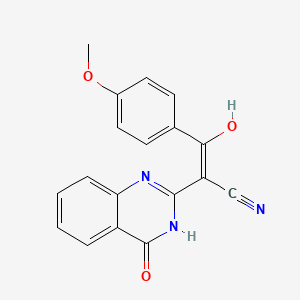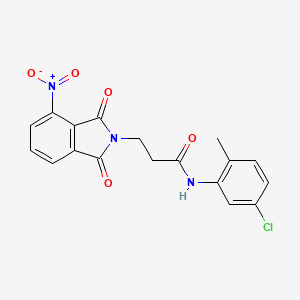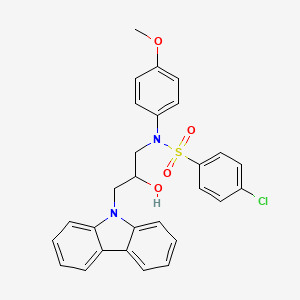
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring, which is a fused ring system containing both oxygen and nitrogen atoms The compound’s structure includes a chloro substituent at the 6th position, a nitrophenyl group at the 2nd position, and a phenyl group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with 2-amino-6-chlorophenol in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro substituent can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzoxazines: Formed by electrophilic aromatic substitution reactions.
科学研究应用
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
作用机制
The mechanism of action of 6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
6-chloro-2-(4-nitrophenyl)-2H-pyridazin-3-one: Similar in structure but contains a pyridazinone ring instead of a benzoxazine ring.
2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine: Lacks the chloro substituent at the 6th position.
Uniqueness
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to the presence of both chloro and nitrophenyl substituents, which confer distinct chemical reactivity and potential applications. The combination of these substituents enhances the compound’s ability to undergo various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H15ClN2O3 |
|---|---|
分子量 |
366.8 g/mol |
IUPAC 名称 |
6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C20H15ClN2O3/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)26-20(22-18)14-6-9-16(10-7-14)23(24)25/h1-12,19-20,22H |
InChI 键 |
CMQQTFZYXLPAQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11686204.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11686206.png)

![4-({2-bromo-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11686221.png)

![4-chloro-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11686243.png)

![3-(2-Methoxyphenyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11686249.png)
![Ethyl 5-(3-chlorophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11686255.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11686264.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B11686268.png)


